molecular formula C18H21NO3 B2558342 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1421509-27-4

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2558342
M. Wt: 299.37
InChI Key: PBRKYEVWYXBEQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is composed of 41 atoms, including 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide are complex and involve multiple bonds and groups. The compound contains total 43 bond(s); 24 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 hydroxyl group(s), 1 tertiary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .

Scientific Research Applications

Biological Activity and Synthetic Applications

Research on compounds structurally related to "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide" has shown significant biological activities and synthetic applications. For instance, studies have investigated the biological activity of apomorphine fragments, highlighting the dissociation of emetic and stereotypical effects (Burkman, 1973) . Furthermore, the exploration of methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives probes selective binding and activity at the sigma(1) receptor (Berardi et al., 2005) , indicating potential applications in tumor research and therapy.

Antimycobacterial Activity

The development of compounds for antimycobacterial activity is another area of focus. N-Alkoxyphenylhydroxynaphthalenecarboxamides, for instance, have shown antimycobacterial activity comparable with or higher than that of rifampicin (Goněc et al., 2016) 3, suggesting the potential for new therapeutic agents against tuberculosis.

Chemical Synthesis and Modification

The chemical synthesis and modification of related compounds are critical for exploring their potential applications. The concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol (Göksu et al., 2003) 4 demonstrates the synthetic versatility of these structures, which can be fundamental in developing novel pharmacologically active agents.

Antineoplastic and Antimonoamineoxidase Properties

The exploration of antineoplastic and antimonoamineoxidase properties in related compounds provides insights into their therapeutic potential. The synthesis and study of new benzo[H]quinazoline derivatives (Markosyan et al., 2010) illustrate the ongoing research into compounds with potential applications in cancer therapy and the management of mood disorders.

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-9-16(13(2)22-12)17(20)19-11-18(21)8-7-14-5-3-4-6-15(14)10-18/h3-6,9,21H,7-8,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRKYEVWYXBEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide

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